molecular formula C11H16N2O2 B158994 Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate CAS No. 127957-90-8

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Cat. No.: B158994
CAS No.: 127957-90-8
M. Wt: 208.26 g/mol
InChI Key: FSNVLIRGOYBZLG-UHFFFAOYSA-N
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Description

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its ethyl ester group at the 5-position, an isopropyl group at the 4-position, and a methyl group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-isopropylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-position or 5-position, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methylpyrimidine-5-carboxylate
  • Ethyl 2-methylpyrimidine-5-carboxylate
  • 4-Isopropyl-2-methylpyrimidine

Uniqueness

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is unique due to the presence of both isopropyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-methyl-4-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-8(4)13-10(9)7(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNVLIRGOYBZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562453
Record name Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-90-8
Record name Ethyl 2-methyl-4-(1-methylethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127957-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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